2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one
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Overview
Description
2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one is a complex organic compound with a unique structure that combines features of imidazoisoquinoline and thioxo groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one typically involves multiple steps:
Formation of the Imidazoisoquinoline Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a 2-aminobenzonitrile derivative, with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Thioxo Group: The thioxo group can be introduced via a reaction with a thiocarbonyl reagent, such as carbon disulfide, in the presence of a base.
Acetylation and Methoxylation: The final steps involve acetylation of the phenyl ring and methoxylation of the isoquinoline core, which can be achieved using acetic anhydride and methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents such as nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound’s potential pharmacological properties can be investigated for therapeutic applications, including as enzyme inhibitors or receptor modulators.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-acetylphenyl)-7,8-dimethoxy-3-oxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: Similar structure but with an oxo group instead of a thioxo group.
2-(4-acetylphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one: Similar structure but with different substituents on the aromatic rings.
Uniqueness
The presence of both the thioxo group and the imidazoisoquinoline core in this compound makes it unique compared to other compounds. This combination can lead to distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C21H20N2O4S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
2-(4-acetylphenyl)-7,8-dimethoxy-3-sulfanylidene-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-1-one |
InChI |
InChI=1S/C21H20N2O4S/c1-12(24)13-4-6-16(7-5-13)23-20(25)17-8-14-9-18(26-2)19(27-3)10-15(14)11-22(17)21(23)28/h4-7,9-10,17H,8,11H2,1-3H3 |
InChI Key |
WDMWEJQAUXYPNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C(=O)C3CC4=CC(=C(C=C4CN3C2=S)OC)OC |
Origin of Product |
United States |
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